molecular formula C13H11F3N4 B2988556 N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338418-22-7

N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2988556
CAS No.: 338418-22-7
M. Wt: 280.254
InChI Key: ONIXBDRIXFCFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrimidine core, a common scaffold in drug discovery, which is functionalized with a 2-pyridinyl group and a trifluoromethyl group at the 2 and 6 positions, respectively. The 6-trifluoromethyl group on the pyrimidine ring is a significant structural feature known to be important for the activity of small-molecule modulators, such as those targeting Toll-like Receptor 8 (TLR8) for immunomodulation research . Furthermore, the 2-pyridinyl substituent is a key pharmacophore that has been demonstrated to be essential for biological activity in related anti-tubercular agents based on the trifluoromethyl pyrimidinone scaffold . The N-allyl side chain may offer a potential handle for further chemical modification or could influence the compound's binding affinity and potency, a strategy supported by structure-activity relationship (SAR) studies on analogous barbiturate derivatives . This combination of features makes this compound a valuable reagent for probing biological targets, particularly in the development of novel therapeutics for autoimmune diseases, infectious diseases, and central nervous system (CNS) disorders. This product is intended for research purposes as a chemical reference standard or building block for further synthesis. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-prop-2-enyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4/c1-2-6-18-11-8-10(13(14,15)16)19-12(20-11)9-5-3-4-7-17-9/h2-5,7-8H,1,6H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIXBDRIXFCFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with an allylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinyl and pyrimidine rings can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions 2, 4, 6) Key Properties/Applications References
This compound ~C₁₃H₁₂F₃N₅ ~303.26 2-pyridinyl, allylamine, CF₃ Potential pharmaceutical applications (inferred)
N-(4-Chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine C₁₇H₁₂ClF₃N₄ 364.76 2-pyridinyl, 4-chlorobenzyl, CF₃ Not specified
5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ 324.81 2-pyridinyl, phenethyl, Cl, methyl Undisclosed (structural analog)
N-Allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine C₁₆H₁₇Cl₂N₃S₂ 386.37 2-(2,4-dichlorobenzyl)sulfanyl, allyl, methylsulfanyl Agrochemical potential (sulfur-containing)
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine C₂₃H₂₀N₄O₂S 416.50 2-pyridinyl, benzyl, phenylsulfonyl Enhanced solubility (sulfonyl group)

Substituent Effects on Bioactivity

  • Trifluoromethyl (CF₃) Group: The CF₃ group at position 6 is a critical feature shared with N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine .
  • Allylamine vs. Benzyl/Phenethyl Groups : The allyl substituent in the target compound offers greater conformational flexibility compared to bulkier benzyl or phenethyl groups (e.g., in and ). This flexibility may influence pharmacokinetic properties, such as membrane permeability .
  • Sulfur-Containing Derivatives : Compounds like N-Allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine () and N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine () incorporate sulfur-based groups, which can alter redox properties and enhance pesticidal activity .

Hydrogen Bonding and Crystal Structure

highlights the role of hydrogen bonding in pyrimidine derivatives. For example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine forms intramolecular N–H⋯N bonds, stabilizing its crystal structure . While the target compound’s crystal data are unavailable, the presence of the pyridinyl nitrogen and allylamine likely enables similar interactions, affecting solubility and solid-state stability.

Biological Activity

N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H11F3N4
  • CAS Number : 338418-22-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its anticancer properties and potential as a therapeutic agent.

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
SH-SY5Y (neuroblastoma)5.0Inhibition of tubulin polymerization
HT-29 (colorectal)4.8Modulation of BAX/BCL2 expression
MCF-7 (breast cancer)6.1Induction of cell cycle arrest

The compound's mechanism involves the disruption of microtubule dynamics, which is critical for mitosis, thereby leading to cell death in cancerous cells .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific proteins involved in cell cycle regulation and apoptosis. Notably, it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effect was observed in neuroblastoma cells, where it showed an IC50 value significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, confirming the compound's efficacy in vivo .
  • Toxicity Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in non-cancerous tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, and how can reaction conditions be optimized?

  • Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling, as demonstrated for structurally similar pyrimidine derivatives (e.g., coupling of iodinated pyrimidines with boronic acids) . Optimize catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol/water), and temperature (80–100°C) to improve yield. Monitor reaction progress via LCMS (m/z analysis) and HPLC retention time for purity assessment .
  • Key Considerations : Address steric hindrance from the trifluoromethyl group by adjusting stoichiometry or using microwave-assisted synthesis to accelerate kinetics.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm allyl group attachment and pyridinyl-pyrimidinamine connectivity. Compare chemical shifts with analogous compounds (e.g., 6-methyl-2-phenylpyrimidines) .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as done for related pyrimidine derivatives with trifluoromethyl groups .
  • LCMS/HPLC : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and gradient HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the known biological targets or activities associated with this compound’s structural analogs?

  • Findings : Pyrimidine derivatives with trifluoromethyl groups exhibit enzyme inhibition (e.g., kinase or protease modulation) and antimicrobial activity . For example, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide shows potential as an anticancer agent via apoptosis induction .
  • Methodological Insight : Screen against target panels (e.g., kinase assays) and use biochemical probes (e.g., fluorescent tags) to study binding kinetics .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C for similar trifluoromethylpyrimidines) .
    • Key Insight : The trifluoromethyl group enhances metabolic stability but may increase hydrophobicity, requiring formulation optimization (e.g., cyclodextrin encapsulation) for in vivo studies.

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Analog Synthesis : Modify the allyl group (e.g., substitute with propargyl or cyclopropyl) and vary pyridinyl substituents (e.g., electron-withdrawing groups) .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities against targets like HIV-1 reverse transcriptase or EGFR .
    • Data Analysis : Compare IC₅₀ values across analogs and correlate with computational predictions to identify critical substituents .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
    • Case Study : If one study reports potent kinase inhibition while another shows no activity, verify enzyme source (recombinant vs. cell lysate) and ATP concentration in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.